

environmental fate of 2-tert-Butyl-4-methylphenol

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Compound of Interest

Compound Name: 2-tert-Butyl-4-methylphenol

Cat. No.: B7770341

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An In-Depth Technical Guide to the Environmental Fate of **2-tert-Butyl-4-methylphenol**

Abstract

2-tert-Butyl-4-methylphenol, a substituted phenolic compound with significant industrial applications as an antioxidant and chemical intermediate, is subject to environmental release through various waste streams. Its structural characteristics—a phenol ring with both a bulky tert-butyl group and a methyl group—govern its behavior, persistence, and transformation in the environment. This technical guide provides a comprehensive analysis of the environmental fate of **2-tert-Butyl-4-methylphenol**, synthesizing current knowledge on its distribution across atmospheric, aquatic, and terrestrial compartments. We delve into the critical transformation pathways, including photodegradation, biodegradation, and chemical oxidation, while also examining its potential for bioaccumulation and associated ecotoxicity. This document is intended for researchers, environmental scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate a thorough understanding and assessment of this compound's environmental lifecycle.

Section 1: Compound Profile and Environmental Significance

2-tert-Butyl-4-methylphenol (CAS: 2409-55-4), also known as 2-tert-Butyl-p-cresol, is a synthetic phenolic compound whose utility is rooted in its antioxidant properties.^{[1][2]} Its ability

to scavenge free radicals makes it a valuable additive in materials susceptible to oxidative degradation.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally dictated by its physicochemical properties. The properties of **2-tert-Butyl-4-methylphenol**, summarized in the table below, indicate moderate lipophilicity (fat-loving nature) and low water solubility, which are critical determinants of its partitioning in the environment.

Property	Value	Source
Chemical Formula	C ₁₁ H ₁₆ O	[1]
Molecular Weight	164.24 g/mol	
Appearance	White to yellow-beige crystalline solid	[1]
Melting Point	50-52 °C	[3]
Boiling Point	244 °C	[3]
Vapor Pressure	0.025 mm Hg (at 25 °C)	[1]
Water Solubility	Sparingly soluble	[1]
Log Kow (estimated)	3.9 (Implied from BCF)	[1]
Henry's Law Constant	1.5 x 10 ⁻⁶ atm·m ³ /mol	[1]

Industrial Applications and Sources of Release

The primary industrial value of **2-tert-Butyl-4-methylphenol** lies in its function as an antioxidant. It is widely used as a stabilizer in plastics, rubber, and petroleum products to prevent or slow oxidative degradation, thereby extending product shelf life.[1] Furthermore, it serves as a crucial chemical intermediate in the synthesis of more complex, higher-grade antioxidants (e.g., 2246-S) and UV absorbers (e.g., UV-326).[4][5]

Its production and widespread use inevitably lead to its release into the environment through various channels[1]:

- Industrial Effluents: Discharge from manufacturing and processing facilities.
- Leaching from Products: Slow release from consumer and industrial products where it is used as an additive (e.g., plastics, rubber).
- Waste Disposal: Improper disposal of products and industrial waste containing the compound.

Section 2: Environmental Distribution and Transport

Upon release, **2-tert-Butyl-4-methylphenol** partitions among the three primary environmental compartments—air, water, and soil—based on its physicochemical properties.

Atmospheric Compartment

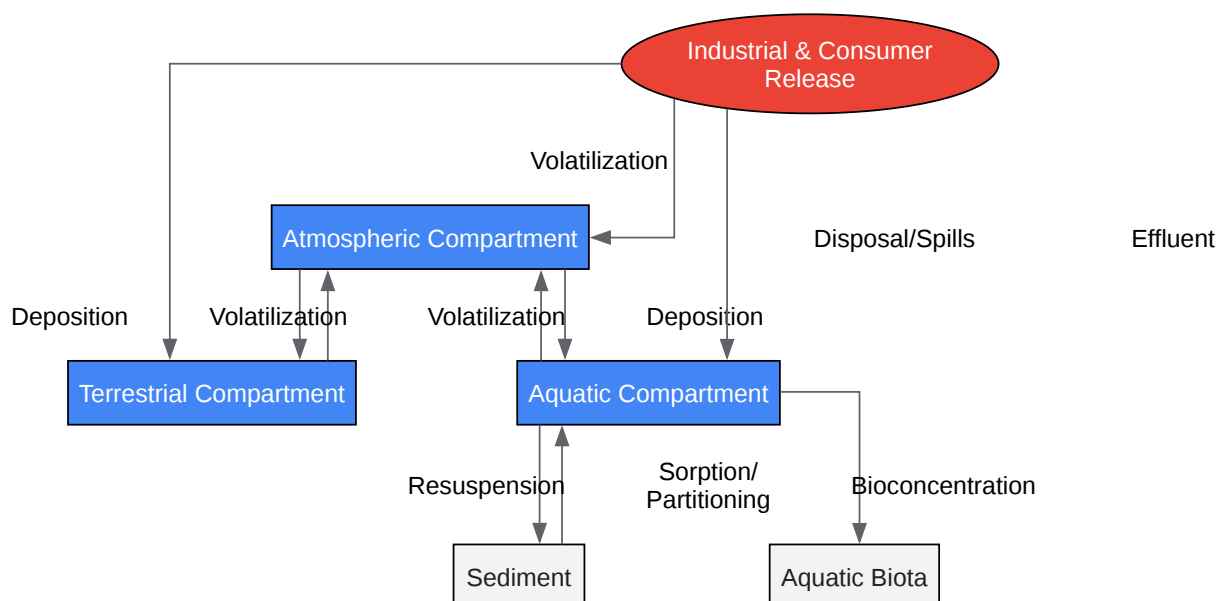
With a vapor pressure of 0.025 mm Hg, **2-tert-Butyl-4-methylphenol** is expected to exist predominantly in the vapor phase in the atmosphere.^[1] Its persistence here is limited, with an estimated atmospheric half-life of approximately 7.7 hours. The primary degradation mechanism is reaction with photochemically produced hydroxyl radicals.^[1] Any portion of the compound that adsorbs to particulate matter can be removed from the atmosphere via wet and dry deposition.^[1]

Aquatic Compartment

In aquatic systems, its low water solubility and an estimated soil adsorption coefficient (Koc) of 3200 suggest that **2-tert-Butyl-4-methylphenol** will strongly partition to suspended solids and sediment.^[1] Volatilization from the water surface is also a relevant, albeit slow, transport process, with estimated half-lives of 31 days for a model river and 227 days for a model lake.^[1]

Terrestrial Compartment

Based on its high estimated Koc value (3200), **2-tert-Butyl-4-methylphenol** is expected to have no mobility in soil.^[1] This strong adsorption to soil organic matter limits its potential to leach into groundwater. However, volatilization from moist soil surfaces can occur and may be an important dissipation pathway.^[1]



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Environmental compartmentalization and transport pathways.

Section 3: Abiotic and Biotic Transformation Pathways

The persistence of **2-tert-Butyl-4-methylphenol** is determined by its susceptibility to degradation through various environmental processes.

Photodegradation

Photodegradation is a significant pathway for this compound, particularly in the atmosphere, where it reacts with hydroxyl radicals.[1] In aquatic environments, while direct photolysis data is limited, related phenolic compounds are known to be susceptible to photolysis.[6] Studies on the structurally similar 4-tert-butylphenol have demonstrated that it can be completely degraded

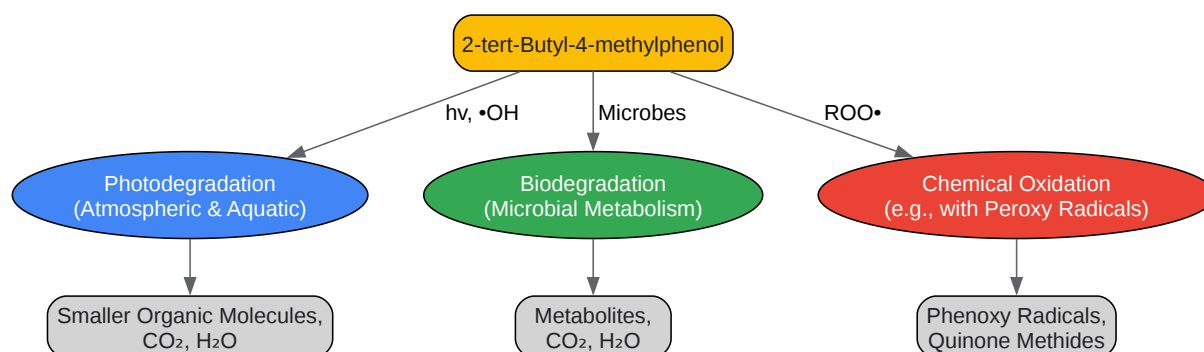
via photocatalysis using solar light-responsive catalysts, suggesting a similar potential for **2-tert-Butyl-4-methylphenol**.^[7]^[8]

Biodegradation

The biodegradability of **2-tert-Butyl-4-methylphenol** appears to be limited. According to a standard OECD 301C test, the compound is not readily biodegradable, showing 0% degradation over the test period.^[3] This suggests that under typical environmental conditions without specifically adapted microbial populations, its breakdown may be slow. However, this does not preclude biodegradation altogether. Research on the closely related compound 2,4-di-tert-butylphenol has shown that specific bacterial strains, such as *Lysinibacillus* sp., can degrade it effectively, achieving over 89% removal in seven days.^[9] This indicates that under favorable conditions with adapted microbial communities, biodegradation can be a significant fate process.

Chemical Oxidation and Hydrolysis

As an antioxidant, **2-tert-Butyl-4-methylphenol** is designed to be oxidized. In the environment, it can react with peroxy radicals and other oxidizing agents.^[10] The oxidative metabolism of the tert-butyl groups is a major degradation route for the related compound BHT. Hydrolysis is not considered a significant fate process for phenols under typical environmental pH ranges (pH 4-9).



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Key transformation pathways for **2-tert-Butyl-4-methylphenol**.

Section 4: Bioaccumulation and Ecotoxicological Profile

Bioaccumulation Potential

The potential for a substance to accumulate in living organisms is a key aspect of its environmental risk profile. An estimated Bioconcentration Factor (BCF) of 610 for **2-tert-Butyl-4-methylphenol** indicates a high potential for it to bioconcentrate in aquatic organisms.[1] This is consistent with its lipophilic nature. Studies on the analogous compound 2,4-DTBP confirm this, showing accumulation in the tissues of bivalves like the Asian Clam.[11]

Ecotoxicological Profile

2-tert-Butyl-4-methylphenol is classified as toxic to aquatic life with long-lasting effects.[3] While specific toxicity data for this isomer is limited, data from closely related compounds provide insight into its potential environmental hazards.

Compound	Organism	Endpoint	Value	Source
2,6-Di-tert-butyl-4-methylphenol (BHT)	Freshwater Algae	EC50 (72h)	6 mg/L	[12]
2,6-Di-tert-butyl-4-methylphenol (BHT)	Freshwater Fish	LC50 (96h)	0.199 mg/L	[12]
2,4-di-tert-butylphenol (2,4-DTBP)	Asian Clam	Sub-lethal	Inflammation, Oxidative Damage	[11]
2-tert-Butyl-4-methylphenol	General Aquatic	Classification	Toxic with long-lasting effects	[3]

Section 5: Standardized Methodologies for Environmental Fate Assessment

To experimentally determine the environmental fate of a compound like **2-tert-Butyl-4-methylphenol**, a suite of standardized tests is employed. These protocols are designed to be reproducible and provide data for regulatory assessment.

Protocol: Determining Ready Biodegradability (OECD 301C)

Causality: This test is designed to screen for chemicals that are likely to biodegrade rapidly and completely in an aerobic aquatic environment. A negative result (i.e., not readily biodegradable) does not mean the substance won't degrade at all, but that it is likely to persist.

Methodology:

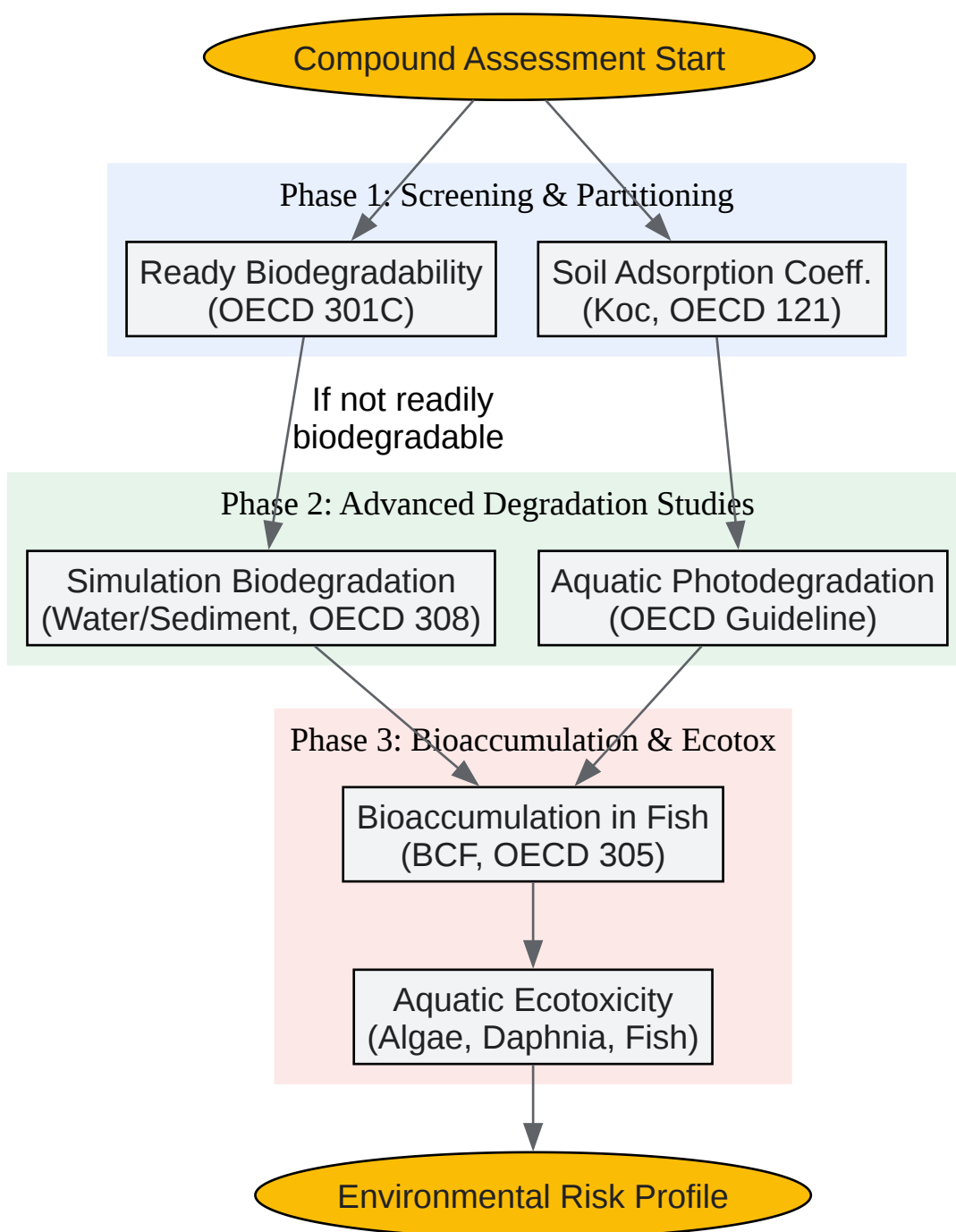
- **Preparation of Medium:** A mineral salt medium is prepared containing essential inorganic nutrients.
- **Inoculum:** The inoculum is typically activated sludge from a domestic wastewater treatment plant, not adapted to the test chemical.
- **Test Setup:** The test chemical is added to the mineral medium as the sole source of organic carbon at a concentration of 100 mg/L. This is inoculated with the activated sludge.
- **Incubation:** The test flasks are incubated in the dark at a constant temperature (20-25°C) for 28 days.
- **Measurement:** Oxygen consumption is measured over the 28-day period, typically using a respirometer.
- **Analysis:** The percentage of degradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A pass level for ready biodegradability is >60% ThOD within a 10-day window during the 28-day test.

Protocol: Assessing Aquatic Photodegradation

Causality: This workflow assesses a chemical's stability when exposed to environmentally relevant light sources, determining if phototransformation is a significant degradation pathway in surface waters.

Methodology:

- **Solution Preparation:** Prepare a solution of **2-tert-Butyl-4-methylphenol** in purified, sterile water at a relevant concentration (e.g., 5 ppm).
- **Photoreactor Setup:** Place the solution in quartz tubes within a photochemical reactor equipped with a light source that simulates the solar spectrum (e.g., a Xenon lamp).
- **Controls:** Run parallel experiments in the dark to control for non-photolytic degradation (e.g., hydrolysis, biodegradation).
- **Irradiation:** Irradiate the samples for a set period (e.g., 150 minutes), maintaining a constant temperature.
- **Sampling:** At regular time intervals, withdraw aliquots from the test and control tubes.
- **Analysis:** Filter the samples (e.g., 0.22 µm syringe filter) to remove any particulates. Analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
- **Data Interpretation:** Plot the concentration of **2-tert-Butyl-4-methylphenol** versus time to determine the degradation rate and half-life.



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Integrated experimental workflow for environmental fate assessment.

Section 6: Synthesis and Future Perspectives

2-tert-Butyl-4-methylphenol is a chemical with moderate environmental persistence. Its fate is characterized by strong partitioning to soil and sediment, limited mobility, and a high potential

for bioaccumulation. While it is susceptible to atmospheric photodegradation, its breakdown in soil and water is likely to be slow, particularly in the absence of adapted microbial consortia.

Knowledge Gaps and Future Research:

- **Transformation Products:** Identification of the specific metabolites and degradation products from both biotic and abiotic pathways is crucial for a complete risk assessment.
- **Chronic Ecotoxicity:** Long-term, low-dose exposure studies are needed to understand the chronic effects on aquatic and soil organisms.
- **Anaerobic Degradation:** The fate of the compound in anoxic environments, such as deep sediment layers, is largely unknown and requires investigation.
- **Field Studies:** While laboratory data provides valuable estimates, field and mesocosm studies are needed to validate these findings under real-world environmental conditions.

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